molecular formula C8H10N2O B13532838 2-Amino-1-(pyridin-3-yl)propan-1-one

2-Amino-1-(pyridin-3-yl)propan-1-one

Cat. No.: B13532838
M. Wt: 150.18 g/mol
InChI Key: BFQRUWQLAIRNQS-UHFFFAOYSA-N
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Description

2-Amino-1-(pyridin-3-yl)propan-1-one is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine and is characterized by the presence of an amino group and a ketone group attached to a propan-1-one backbone

Preparation Methods

Industrial Production Methods

Industrial production of 2-Amino-1-(pyridin-3-yl)propan-1-one may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-1-(pyridin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Acetonylpyridine: Similar structure but lacks the amino group.

    1-(Pyridin-3-yl)propan-2-one: Similar structure but with a different substitution pattern.

    3-(Pyridin-2-yl)propan-1-ol: Contains a hydroxyl group instead of a ketone group.

Uniqueness

2-Amino-1-(pyridin-3-yl)propan-1-one is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-amino-1-pyridin-3-ylpropan-1-one

InChI

InChI=1S/C8H10N2O/c1-6(9)8(11)7-3-2-4-10-5-7/h2-6H,9H2,1H3

InChI Key

BFQRUWQLAIRNQS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CN=CC=C1)N

Origin of Product

United States

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